

Synthesis of 2-Chloro-phenyl-oxo-acetic acid

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Compound of Interest

Compound Name: *2-Chloro-phenyl-oxo-acetic acid*

CAS No.: 26118-14-9

Cat. No.: B1365381

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An in-depth guide to the synthesis of **2-Chloro-phenyl-oxo-acetic acid**, a valuable intermediate in pharmaceutical and specialty chemical manufacturing. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of viable synthetic strategies, detailed experimental protocols, and the underlying chemical principles.

Introduction

2-Chloro-phenyl-oxo-acetic acid, also known as 2-chlorobenzoylformic acid, is an alpha-keto acid derivative of significant interest in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a ketone, makes it a versatile building block for the construction of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This guide details several reliable methods for its laboratory-scale synthesis, focusing on the rationale behind procedural steps, safety considerations, and analytical characterization.

Strategic Approaches to Synthesis

The synthesis of **2-Chloro-phenyl-oxo-acetic acid** can be approached through several distinct pathways. The choice of a particular route often depends on the availability of starting

materials, desired scale, and tolerance for specific reagents. We will explore three primary, field-proven strategies:

- Route A: Cyanide-mediated Synthesis from 2-Chlorobenzoyl Chloride: A robust method involving the conversion of a carboxylic acid derivative to an acyl cyanide, followed by hydrolysis.
- Route B: Oxidation of 2-Chloromandelic Acid: A classic approach that leverages the selective oxidation of a secondary alcohol to a ketone.
- Route C: Grignard Carbonylation of 2-Chlorobromobenzene: A powerful carbon-carbon bond-forming strategy utilizing an organometallic reagent.

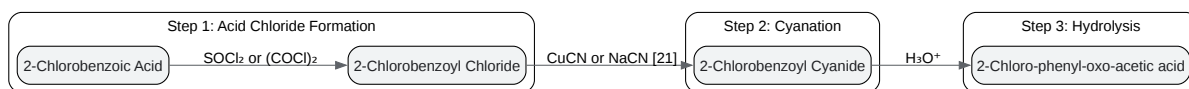
Route A: Synthesis via 2-Chlorobenzoyl Cyanide

This pathway is one of the most direct methods, starting from the readily available 2-chlorobenzoic acid or 2-chlorobenzaldehyde. The key steps involve the formation of a highly reactive acyl chloride, its conversion to an acyl cyanide, and subsequent hydrolysis to the target α -keto acid.

Chemical Rationale

The core of this strategy is the introduction of the second carbonyl group via a cyanide intermediate. 2-Chlorobenzoyl chloride is first synthesized, which is then subjected to nucleophilic substitution with a cyanide salt. Acyl cyanides are sensitive intermediates that can be hydrolyzed under controlled conditions to yield the desired α -keto acid.^[1]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **2-Chloro-phenyl-oxo-acetic acid** via the acyl cyanide route.

Detailed Protocol: Route A

Part 1: Synthesis of 2-Chlorobenzoyl Chloride[2]

- **Setup:** To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 2-chlorobenzoic acid (50 g, 0.32 mol) and toluene (250 mL).
- **Reagent Addition:** Slowly add thionyl chloride (SOCl₂) (45.5 g, 0.38 mol, 28 mL) to the stirred suspension at room temperature.
- **Reaction:** Heat the mixture to reflux (approximately 75-80°C) and maintain for 4-6 hours, or until the evolution of gas ceases and the solution becomes clear.
- **Work-up:** Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chlorobenzoyl chloride (a yellow oil) is often used in the next step without further purification. Yield is typically quantitative.

Part 2: Synthesis of 2-Chlorobenzoyl Cyanide[1][3]

- **Safety Note:** This step involves highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
- **Setup:** In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place copper(I) cyanide (31.5 g, 0.35 mol).
- **Reaction:** Heat the flask to 215-220°C in an oil bath. Slowly add the crude 2-chlorobenzoyl chloride (0.32 mol) from the previous step to the heated copper(I) cyanide over 1 hour.
- **Distillation:** After the addition is complete, continue stirring at this temperature for an additional 2 hours. The product is then distilled directly from the reaction mixture under

reduced pressure.

- Purification: Collect the fraction boiling at approximately 112-115°C at 12 mmHg. This yields 2-chlorobenzoyl cyanide as a colorless to pale yellow liquid.

Part 3: Hydrolysis to **2-Chloro-phenyl-oxo-acetic acid**

- Setup: Place the distilled 2-chlorobenzoyl cyanide (0.30 mol) in a 1 L flask.
- Hydrolysis: Cautiously add a mixture of concentrated hydrochloric acid (150 mL) and water (150 mL) to the flask.
- Reaction: Heat the mixture under reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
- Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of toluene and hexane, to yield pure **2-Chloro-phenyl-oxo-acetic acid** as a crystalline solid.

Quantitative Data Summary: Route A

Step	Starting Material	Reagents	Product	Typical Yield	Purity
1	2-Chlorobenzoyl Chloride	Thionyl Chloride, Toluene	2-Chlorobenzoyl Chloride	>95%	~98% (crude)
2	2-Chlorobenzoyl Chloride	Copper(I) Cyanide	2-Chlorobenzoyl Cyanide	85-94% ^[3]	>97%
3	2-Chlorobenzoyl Cyanide	Conc. HCl, Water	2-Chloro-phenyl-oxo-acetic acid	80-90%	>99%

Route B: Oxidation of 2-Chloromandelic Acid

This method relies on the oxidation of a precursor α -hydroxy acid, 2-chloromandelic acid.[4] This precursor can be synthesized from 2-chlorobenzaldehyde. The final oxidation step is the critical transformation.

Chemical Rationale

The synthesis begins with the formation of a cyanohydrin from 2-chlorobenzaldehyde, which is subsequently hydrolyzed to 2-chloromandelic acid. The secondary alcohol of the mandelic acid derivative is then oxidized to a ketone. Various oxidizing agents can be employed, but a common and effective choice is potassium permanganate under controlled pH conditions or other selective oxidants like those used in Swern or Dess-Martin oxidations. The oxidative cleavage of mandelic acids can also yield benzaldehyde derivatives, so reaction conditions must be carefully controlled.[5]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **2-Chloro-phenyl-oxo-acetic acid** via oxidation of 2-chloromandelic acid.

Detailed Protocol: Route B

Part 1: Synthesis of 2-Chloromandelic Acid

- **Cyanohydrin Formation (Safety Note):** This step involves highly toxic cyanide. Perform all operations in a well-ventilated fume hood with appropriate PPE.

- Setup: In a flask cooled in an ice-water bath, dissolve sodium cyanide (22 g, 0.45 mol) in water (100 mL).
- Reaction: Slowly add a solution of 2-chlorobenzaldehyde (56.2 g, 0.40 mol) in ethanol (100 mL) to the cyanide solution while maintaining the temperature below 10°C. After the addition, slowly add concentrated hydrochloric acid dropwise until the solution is acidic, ensuring the temperature remains low. Stir for an additional 2-3 hours.
- Hydrolysis: Directly add excess concentrated hydrochloric acid (200 mL) to the reaction mixture containing the crude 2-chloromandelonitrile.
- Reaction: Heat the mixture to reflux for 8-12 hours to hydrolyze the nitrile to a carboxylic acid.
- Isolation: Cool the solution. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-chloromandelic acid can be purified by recrystallization.

Part 2: Oxidation to **2-Chloro-phenyl-oxo-acetic acid**

- Setup: Dissolve 2-chloromandelic acid (37.3 g, 0.20 mol) in water (500 mL) and add sodium carbonate to adjust the pH to ~8.
- Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (34.8 g, 0.22 mol) in water (400 mL) dropwise, keeping the temperature below 5°C. The purple color of the permanganate should disappear as it reacts.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
- Work-up: Quench the reaction by adding a small amount of sodium bisulfite until the manganese dioxide precipitate dissolves and the solution becomes colorless.
- Isolation: Acidify the clear solution with concentrated HCl to a pH of ~1-2. The product will precipitate.

- Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a toluene/hexane mixture to obtain pure **2-Chloro-phenyl-oxo-acetic acid**.

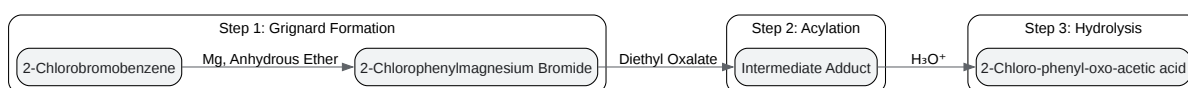
Route C: Grignard Carbonylation

This elegant approach builds the molecule by forming a new carbon-carbon bond between a Grignard reagent and an oxalate ester.[6][7] It is particularly useful when starting from aryl halides.

Chemical Rationale

First, a Grignard reagent, 2-chlorophenylmagnesium bromide, is prepared from 2-chlorobromobenzene and magnesium metal in an anhydrous ether solvent. This organometallic species is a potent nucleophile.[8] It attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting intermediate is then hydrolyzed in an acidic work-up to yield the final α -keto acid. Extreme care must be taken to maintain anhydrous conditions until the final hydrolysis step, as Grignard reagents react readily with water.[9]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **2-Chloro-phenyl-oxo-acetic acid** via the Grignard route.

Detailed Protocol: Route C

- Setup (Anhydrous): All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere. Use anhydrous diethyl ether as the solvent.

- **Grignard Reagent Preparation:** Place magnesium turnings (5.8 g, 0.24 mol) in a three-necked flask. Add a small crystal of iodine to activate the magnesium. Add a solution of 2-chlorobromobenzene (40 g, 0.21 mol) in anhydrous diethyl ether (150 mL) dropwise to initiate the reaction. Once initiated, add the remainder of the solution at a rate that maintains a gentle reflux. After addition, stir for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- **Acylation:** Cool the Grignard solution to 0°C. In a separate flask, prepare a solution of diethyl oxalate (30.7 g, 0.21 mol) in anhydrous diethyl ether (100 mL). Add this solution dropwise to the cold Grignard reagent with vigorous stirring.
- **Work-up and Hydrolysis:** After the addition is complete, stir the reaction mixture for another hour at room temperature. Then, pour the mixture cautiously onto a mixture of crushed ice and concentrated sulfuric acid.
- **Extraction:** Separate the ether layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- **Isolation and Purification:** Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield **2-Chloro-phenyl-oxo-acetic acid**.

Safety and Handling

- **General Precautions:** Always work in a well-ventilated laboratory and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- **Reagent-Specific Hazards:**
 - **Thionyl Chloride & Acyl Chlorides:** Corrosive and react violently with water. Handle only in a fume hood.
 - **Cyanide Compounds:** Highly toxic. Avoid contact with skin and inhalation. Do not mix with acid, as this liberates toxic hydrogen cyanide gas. Use a quenching protocol (e.g., bleach or hydrogen peroxide) for all cyanide-containing waste streams.

- Grignard Reagents: Highly reactive and pyrophoric. Must be handled under strictly anhydrous conditions and an inert atmosphere.
- Potassium Permanganate: Strong oxidizer. Do not mix with combustible materials.

Analytical Characterization

The identity and purity of the synthesized **2-Chloro-phenyl-oxo-acetic acid** should be confirmed using standard analytical techniques:

- Melting Point: Compare the observed melting point with literature values.
- NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and identify impurities.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O of ketone and carboxylic acid, C-Cl, aromatic C-H).
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The synthesis of **2-Chloro-phenyl-oxo-acetic acid** can be successfully achieved through several reliable methods. The choice between the acyl cyanide, mandelic acid oxidation, or Grignard carbonylation routes will depend on the specific needs and constraints of the laboratory. Each method presents its own set of advantages and challenges regarding reagent availability, safety, and scalability. The protocols provided herein offer a solid foundation for researchers to produce this important chemical intermediate for further application in drug discovery and materials science.

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